REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].CO[C:12](OC)([CH3:14])[CH3:13].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CN(C)C=O>C(OCC)(=O)C.C(N(CC)CC)C>[NH2:2][C:3]1([CH2:8][OH:9])[CH2:6][O:7][C:12]([CH3:14])([CH3:13])[O:5][CH2:4]1 |f:0.1,3.4|
|
Name
|
2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride
|
Quantity
|
320 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(CO)(CO)CO
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
COC(C)(C)OC
|
Name
|
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred vigorously by a mechanical stirrer for 48 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed immediately
|
Type
|
FILTRATION
|
Details
|
The white salt was filtered off
|
Type
|
CUSTOM
|
Details
|
the low boiling point solvents were removed by a rotary evaporator
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(COC(OC1)(C)C)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |